(4-Azidophenyl)(methyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLNFZXEDYVOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Azidophenyl Methyl Sulfane and Its Derivatives
Strategies for Introducing the Azido (B1232118) Group onto Aromatic Sulfane Scaffolds
The incorporation of the azido group onto a pre-existing phenyl methyl sulfane scaffold is a key strategic consideration. Several methodologies have been developed, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) represents a classical and powerful method for the introduction of nucleophiles onto activated aromatic rings. ruc.dkmasterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org
For the synthesis of an azido-substituted phenyl sulfane, this strategy would typically involve a starting material where the benzene (B151609) ring is activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a good leaving group, like a halide. masterorganicchemistry.comresearchgate.net For instance, a plausible route could commence with 4-fluoro-1-nitrobenzene. The high electronegativity of the fluorine atom and the presence of the para-nitro group make the ipso-carbon highly electrophilic and susceptible to attack by a sulfur nucleophile like sodium thiomethoxide. Following the successful substitution to form 4-(methylthio)-1-nitrobenzene, the nitro group can be reduced to an amine, which is then converted to the azide (B81097).
The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing substituent. masterorganicchemistry.com The use of polar aprotic solvents, such as DMSO or DMF, can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. ruc.dk
Diazotization and Azide Formation
A widely utilized and reliable method for introducing an azide group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an azide source. organic-chemistry.orgdiva-portal.org This two-step sequence, often referred to as a Sandmeyer-type reaction, is a cornerstone of aromatic chemistry.
The process begins with the treatment of the aromatic amine, in this case, 4-(methylthio)aniline (B85588), with a diazotizing agent. Classically, this involves the reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. organic-chemistry.org The resulting diazonium salt is typically unstable and is used immediately in the subsequent step, where it is treated with an azide salt, most commonly sodium azide (NaN₃), to yield the desired aryl azide with the expulsion of nitrogen gas.
More contemporary and milder methods have been developed to circumvent the use of strong acids and potentially hazardous sodium azide. One such approach involves the use of tert-butyl nitrite and azidotrimethylsilane (B126382) (TMSN₃) in a one-pot procedure. organic-chemistry.orgresearchgate.netnih.gov This method offers excellent yields and proceeds under mild conditions, making it compatible with a wide range of functional groups. organic-chemistry.org
| Reagents | Solvent | Temperature | Yield (%) | Reference(s) |
| 1. NaNO₂, HCl 2. NaN₃ | Water/DCM | 0 °C to RT | 90 | amazonaws.com |
| t-BuONO, TMSN₃ | Acetonitrile | Room Temp | High | organic-chemistry.org |
Table 1: Representative Conditions for the Conversion of Aromatic Amines to Aryl Azides.
Transition Metal-Catalyzed C-N Bond Formation with Azide Sources
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-N bond of aryl azides. rsc.org These methods offer alternative pathways that can exhibit high efficiency and functional group tolerance.
A notable example is the copper(II)-catalyzed conversion of organoboron compounds, such as arylboronic acids, into the corresponding aryl azides. nih.govresearchgate.net This reaction provides a direct route to the target azide from a stable and readily accessible precursor. Specifically, the synthesis of 1-azido-4-(methylthio)benzene has been successfully achieved by reacting 4-(methylthio)phenylboronic acid with sodium azide in the presence of a copper(II) catalyst. nih.govresearchgate.net This transformation proceeds under mild conditions and demonstrates high yields.
The general procedure involves the coupling of the arylboronic acid with sodium azide using copper(II) acetate (B1210297) as the catalyst in a suitable solvent like methanol. nih.gov This method complements existing procedures and is particularly valuable for substrates that may be sensitive to the conditions of diazotization.
| Arylboronic Acid | Catalyst | Azide Source | Solvent | Yield (%) | Reference(s) |
| 4-(Methylthio)phenylboronic acid | Cu(OAc)₂ | NaN₃ | Methanol | 98 | nih.govresearchgate.net |
Table 2: Copper-Catalyzed Synthesis of 1-Azido-4-(methylthio)benzene.
Methodologies for the Synthesis of the Methylsulfane (Thioether) Moiety
Alkylation of Thiols and Thiolates
The alkylation of thiols or their corresponding thiolates is a fundamental and widely practiced method for the synthesis of thioethers. rsc.orgresearchgate.netgoogle.com In the context of synthesizing (4-Azidophenyl)(methyl)sulfane, this approach would involve the methylation of 4-azidothiophenol. The thiophenol can be prepared from 4-aminothiophenol (B129426) via diazotization followed by a Sandmeyer-type reaction with a sulfur-containing reagent.
Once 4-azidothiophenol is obtained, it can be readily converted to its more nucleophilic thiolate form by treatment with a base, such as sodium hydroxide (B78521) or an alkoxide. The subsequent alkylation is typically achieved using an electrophilic methylating agent. Common and effective methylating agents for this purpose include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). rsc.orgnih.gov These reagents react with the thiolate in a standard SN2 reaction to furnish the desired methyl thioether. The choice of solvent for this reaction is typically a polar aprotic solvent like DMF, acetone, or ethanol.
The high nucleophilicity of thiolates ensures that the reaction is generally efficient and high-yielding. A comparative evaluation of different methylating agents has shown that while reagents like methyl iodide and dimethyl sulfate are highly effective, alternatives like dimethyl carbonate (DMC) are being explored as greener and less toxic options. rsc.orgnih.gov
Radical Addition Reactions in Thioether Synthesis
Radical-based methodologies have gained prominence in modern organic synthesis for their ability to form bonds under mild conditions and with unique reactivity patterns. The synthesis of thioethers via radical pathways often involves the generation of a thiyl radical, which can then engage in various coupling reactions.
Recent advancements have focused on the use of visible light photoredox catalysis to generate these radical intermediates. nih.govacs.orgrsc.orgorganic-chemistry.org For instance, a transition-metal-free, visible-light-promoted cross-coupling reaction between thiols and aryl halides has been developed. organic-chemistry.org This method relies on the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide. Upon irradiation with visible light, single-electron transfer occurs to generate a thiyl radical and an aryl radical, which then combine to form the C-S bond of the thioether. nih.gov
Another innovative approach involves a photochemical organocatalytic protocol where an indole (B1671886) thiolate catalyst, upon excitation with 405 nm light, becomes a potent reductant capable of activating aryl chlorides. acs.org The resulting aryl radical is trapped by a sulfur source, such as tetramethylthiourea, leading to the formation of the thioether. While these methods have not been specifically reported for the synthesis of this compound, they represent the cutting edge of thioether synthesis and could potentially be adapted for this purpose, offering mild and metal-free reaction conditions. rsc.orgresearchgate.net
Advanced C-S Bond Formation via Catalytic Approaches
The formation of the carbon-sulfur (C-S) bond is a cornerstone in the synthesis of this compound. Traditional methods often require harsh conditions, but modern organic synthesis has shifted towards more efficient and milder catalytic cross-coupling reactions. These reactions typically involve the coupling of an aryl halide or a related electrophile with a thiol or its synthetic equivalent. Transition metals like copper, palladium, and nickel are central to these advanced methodologies. researchgate.nettandfonline.com
Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, has seen significant advancements. Modern protocols utilize copper(I) salts, such as copper(I) iodide (CuI), often in combination with a ligand, to facilitate the reaction under milder conditions than previously possible. tandfonline.com For instance, a powerful catalytic system combining CuI with an oxalic diamide (B1670390) ligand has been shown to effectively couple both aryl bromides and the less reactive aryl chlorides with thiols. tandfonline.com The use of specific ligands like L-proline can enable these reactions to proceed efficiently even in aqueous two-phase systems, enhancing the "green" profile of the synthesis. bohrium.com
Palladium catalysis, pioneered in the Migita-Kosugi-Stille and Buchwald-Hartwig reactions, remains a powerful tool for C-S bond formation. These systems are known for their high efficiency and broad functional group tolerance. tandfonline.com Similarly, nickel-catalyzed cross-coupling presents a more cost-effective alternative to palladium and has been successfully applied to the reaction of aryl triflates with alkyl thiols. bohrium.com
More recently, innovative approaches have sought to eliminate the need for transition metal catalysts altogether. A notable development is the use of visible light to promote the C-S cross-coupling of aryl halides and thiols at room temperature. nih.gov This method operates through the formation of an electron donor-acceptor (EDA) complex between the thiolate anion and the aryl halide, which upon irradiation, leads to the desired product without a metal or photoredox catalyst. nih.gov
Below is a table summarizing various catalytic approaches applicable to the synthesis of aryl sulfides like this compound.
| Catalyst System | Starting Materials (Example) | Base | Solvent | Conditions | Key Advantages | Reference(s) |
| CuI / L-proline | Aryl Bromide + Thiol | K₂CO₃ | Water/Toluene | 80-120 °C | Use of aqueous two-phase system. | bohrium.com |
| CuI / Oxalic Diamide | Aryl Chloride + Thiol | K₃PO₄ | Toluene | 110 °C | Effective for less reactive aryl chlorides. | tandfonline.com |
| In(OTf)₃ / TMEDA | Aryl Iodide/Bromide + Thiol | KOH | DMSO | 135 °C | Indium-catalyzed alternative. | acs.org |
| None (Visible Light) | Aryl Iodide/Bromide/Chloride + Thiol | Cs₂CO₃ | DMSO | Room Temp, Blue LED | Metal-free, mild conditions. | nih.gov |
Convergent and Divergent Synthetic Routes for the Target Compound
Strategic planning is crucial for the efficient synthesis of complex molecules. Convergent and divergent syntheses are two powerful strategies that can be applied to the preparation of this compound and its derivatives. wikipedia.orgslideshare.net
Synthesis of the Azide Fragment: Starting from a suitable precursor like 4-iodoaniline, an arenediazonium salt can be formed and subsequently reacted with sodium azide to yield 4-azido-iodobenzene. organic-chemistry.orgorganic-chemistry.org
Synthesis of the Thiol Fragment: The methylthio component can be sourced from methanethiol (B179389) or a suitable salt like sodium thiomethoxide.
The final step involves the catalytic C-S cross-coupling of the 4-azido-iodobenzene fragment with the methylthiolate, using one of the advanced catalytic methods described in the previous section.
A divergent synthesis , in contrast, begins with a common core structure that is systematically modified to generate a library of related compounds. wikipedia.orgbeilstein-journals.org This strategy is particularly valuable for creating derivatives for structure-activity relationship studies. A potential divergent route to this compound and its analogues could start from 4-(methylthio)aniline.
The central precursor, 4-(methylthio)aniline, can undergo diazotization followed by treatment with sodium azide to produce the target compound, this compound. researchgate.netresearchgate.net
The same 4-(methylthio)aniline precursor can be subjected to various other transformations. For example, Sandmeyer reactions could be used to convert the diazonium intermediate into a range of derivatives, such as (4-bromophenyl)(methyl)sulfane or (4-chlorophenyl)(methyl)sulfane. These halogenated derivatives can then participate in further coupling reactions, expanding the library of accessible compounds from a single, common starting material. This approach highlights the efficiency of divergent synthesis in generating molecular diversity. nih.gov
Green Chemistry Principles in the Synthesis of Azidophenyl Sulfanes
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. mdpi.com The synthesis of this compound and its derivatives can be significantly improved by adhering to these principles. nih.gov
One of the primary goals of green chemistry is the use of safer solvents . Many modern synthetic procedures for both aryl azide formation and C-S coupling have been adapted to use water as the reaction medium, drastically reducing the reliance on volatile and often toxic organic solvents. bohrium.comorganic-chemistry.orgrsc.org
Catalysis is another fundamental pillar of green chemistry. The use of catalytic, rather than stoichiometric, reagents minimizes waste generation. The advanced catalytic C-S coupling methods discussed previously are prime examples of this principle in action, as they require only small amounts of a transition metal or, in some cases, are catalyst-free. tandfonline.comnih.govpro-metrics.org
Furthermore, developing atom-economical reactions that maximize the incorporation of starting materials into the final product is essential. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are highly desirable. For example, a one-pot synthesis of aryl azides directly from aromatic amines via in situ diazotization and azidation avoids the isolation of potentially hazardous diazonium salt intermediates and reduces waste. organic-chemistry.orgresearchgate.net
The table below outlines the application of key green chemistry principles to the synthesis of azidophenyl sulfanes.
| Green Chemistry Principle | Application to Azidophenyl Sulfane Synthesis | Reference(s) |
| Waste Prevention | Utilize one-pot procedures for azide formation from anilines to minimize intermediate isolation and purification steps. | organic-chemistry.orgresearchgate.net |
| Atom Economy | Employ cycloaddition reactions or catalytic coupling which incorporate a high percentage of atoms from reactants into the product. | nih.govresearchgate.net |
| Safer Solvents & Auxiliaries | Conduct C-S coupling or azide synthesis in water or aqueous two-phase systems instead of traditional organic solvents. | researchgate.netbohrium.comrsc.org |
| Design for Energy Efficiency | Use reactions that proceed at room temperature, such as visible-light-promoted C-S coupling, to reduce energy consumption. | nih.gov |
| Use of Catalysis | Employ highly efficient copper or palladium catalysts for C-S bond formation, reducing the need for stoichiometric reagents. | tandfonline.com |
| Safer Chemistry | Synthesize aryl azides from stable arenediazonium tosylate salts instead of traditionally more hazardous diazonium halides. | organic-chemistry.orgorganic-chemistry.org |
By integrating these advanced catalytic methods, strategic synthetic planning, and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with high efficiency, selectivity, and environmental responsibility.
Reaction Mechanisms and Chemoselective Transformations of 4 Azidophenyl Methyl Sulfane
Azide (B81097) Reactivity: Cycloaddition Pathways
The azide group of (4-Azidophenyl)(methyl)sulfane is a 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. These reactions are fundamental to the field of click chemistry, providing efficient and specific ligation strategies.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and regioselectivity. organic-chemistry.orgnih.govwikipedia.org This reaction typically involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, with a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org The reaction is generally insensitive to aqueous conditions and a wide pH range (4 to 12), and it tolerates a broad spectrum of functional groups. organic-chemistry.org
The accepted mechanism involves the formation of a copper acetylide intermediate. nih.gov A key feature of the CuAAC mechanism is the coordination of the copper(I) catalyst to the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of the copper acetylide. nih.gov The azide then coordinates to the copper center, followed by a cyclization to form a six-membered copper-containing intermediate that rearranges to a triazolyl-copper species. organic-chemistry.org Protonolysis then yields the final triazole product and regenerates the copper(I) catalyst. organic-chemistry.org While mononuclear copper complexes have been studied, evidence also suggests the involvement of dinuclear copper acetylide complexes in the catalytic cycle. nih.gov
For this compound, the electron-donating nature of the methylthio group can influence the reactivity of the aryl azide. However, the CuAAC reaction is robust and generally proceeds in high yield with a variety of substituted aryl azides. mdpi.com The reaction can often be performed as a one-pot, two-step sequence where the aryl azide is generated in situ from an aryl halide or aniline, followed by the addition of the alkyne and copper catalyst. nih.gov
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) wikipedia.org |
| Reactants | Terminal alkynes and azides |
| Product | 1,4-disubstituted 1,2,3-triazoles nih.gov |
| Regioselectivity | High, favoring the 1,4-isomer wikipedia.org |
| Reaction Conditions | Mild, often at room temperature and in aqueous solutions nih.gov |
| Rate Acceleration | 10⁷–10⁸ compared to uncatalyzed cycloaddition organic-chemistry.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC that utilizes strained cycloalkynes. magtech.com.cnwikipedia.org The high ring strain of cycloalkynes, such as cyclooctynes, significantly lowers the activation energy for the cycloaddition reaction with azides. magtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst, making it highly suitable for applications in living systems. biochempeg.com
The reactivity in SPAAC is governed by the distortion/interaction model, where the energy required to distort the azide and alkyne into the transition state geometry is a key factor. acs.org The electronic nature of both the azide and the cycloalkyne plays a crucial role. While initial assumptions favored electron-rich azides, it has been shown that electron-deficient aryl azides can exhibit enhanced reactivity with certain cycloalkynes, such as bicyclo[6.1.0]non-4-yne (BCN), through an inverse-electron-demand mechanism. thieme-connect.denih.gov In these cases, the dominant frontier molecular orbital interaction shifts from the typical HOMO(azide)-LUMO(alkyne) to HOMO(alkyne)-LUMO(azide). thieme-connect.de
For this compound, the methylthio group is electron-donating, which would suggest normal-electron-demand reactivity. The reaction rate would be dependent on the specific cycloalkyne used. For instance, with dibenzocyclooctynes (DIBO), which have a low-lying LUMO, electron-rich azides are generally more reactive. nih.gov The steric profile of the azide can also influence reaction kinetics, particularly with sterically demanding cycloalkynes. nih.gov
Table 2: Comparison of Common Cycloalkynes in SPAAC
| Cycloalkyne | Key Features | Relative Reactivity |
| DIBO (Dibenzocyclooctyne) | Sterically demanding, low-lying LUMO. nih.govrsc.org | Moderate, sensitive to azide sterics. nih.gov |
| BCN (Bicyclo[6.1.0]non-4-yne) | Less sterically demanding, higher HOMO energy. thieme-connect.denih.gov | High, especially with electron-deficient azides. thieme-connect.denih.gov |
| DIFO (Difluorinated Cyclooctyne) | Electron-withdrawing fluorine atoms lower the LUMO. magtech.com.cn | High, due to increased strain and electronic effects. magtech.com.cn |
| ADIBO (Azadibenzocyclooctyne) | Aza-substitution for improved properties. nih.gov | High, but sensitive to azide sterics. nih.gov |
While the reaction with alkynes is the most prominent, the azide group of this compound can also undergo 1,3-dipolar cycloadditions with other dipolarophiles, such as strained alkenes and enamines. acs.orgnih.gov
The cycloaddition of aryl azides with strained alkenes, like norbornene, is a well-established reaction. nih.govacs.org The rate of these reactions is also influenced by the electronic properties of the aryl azide, with electron-withdrawing substituents generally leading to faster reactions. nih.gov The reaction with enamines can be exceptionally fast, in some cases orders of magnitude faster than with phenyl azide itself, due to the electron-rich nature of the enamine. acs.orgnih.govdiva-portal.org The resulting triazolines from enamine cycloadditions can be stable or undergo rearrangement depending on the substituents. acs.orgnih.govdiva-portal.org
Furthermore, azides can react with nitrones in what is known as strain-promoted alkyne-nitrone cycloaddition (SPANC), though this involves the alkyne partner rather than the azide itself acting as the 1,3-dipole. wikipedia.org The versatility of the azide group allows for a range of cycloaddition reactions, expanding the toolkit for molecular assembly beyond just alkynes.
Photochemistry of the Azido (B1232118) Group
Upon exposure to ultraviolet (UV) light, aryl azides like this compound undergo photolysis, leading to the extrusion of molecular nitrogen and the formation of highly reactive aryl nitrene intermediates. thermofisher.combeilstein-journals.org
The photolysis of an aryl azide initially generates a singlet aryl nitrene, a highly reactive species with a vacant p-orbital and a lone pair of electrons on the nitrogen atom. beilstein-journals.orgacs.org This singlet nitrene is in equilibrium with a more stable triplet state, which has two unpaired electrons. acs.org The chemistry of the nitrene is largely dictated by which of these spin states is involved in a subsequent reaction. acs.org
Singlet nitrenes can undergo a variety of reactions, including:
Ring expansion: The nitrene can rearrange to a didehydroazepine intermediate, which can then be trapped by nucleophiles. beilstein-journals.org
C-H insertion: The nitrene can insert into C-H bonds, a useful reaction for cross-linking applications. thermofisher.com
Cycloaddition: It can add to double bonds to form aziridines. purdue.edu
Triplet nitrenes, on the other hand, tend to react via radical-type mechanisms, such as hydrogen abstraction. researchgate.net The presence of substituents on the aromatic ring can influence the reactivity of the nitrene. Electron-donating groups, like the methylthio group in this compound, can stabilize the nitrene and potentially influence the balance between different reaction pathways. In some cases, with strong electron-donating groups, the nitrene can be basic enough to be protonated, forming a nitrenium ion. nih.gov
The photolysis of aryl azides is a complex process involving several transient intermediates. acs.org Upon irradiation, the aryl azide is excited to a singlet excited state, from which it rapidly loses nitrogen gas to form the singlet aryl nitrene. researchgate.net This process can occur on an ultrafast timescale.
The initially formed singlet nitrene can then undergo several transformations:
Intersystem Crossing (ISC): It can convert to the more stable triplet nitrene. beilstein-journals.org The rate of ISC is temperature-dependent, with lower temperatures favoring the formation of the triplet state. acs.org
Rearrangement: As mentioned, the singlet nitrene can rearrange to form a seven-membered ring ketenimine via an azirine intermediate. acs.orgnih.gov This pathway is often competitive with ISC.
Reaction with scavengers: In the presence of suitable trapping agents, the singlet nitrene can react before undergoing ISC or rearrangement.
The specific pathway taken depends on factors such as the solvent, temperature, and the presence of other reactive species. acs.org For example, in the presence of primary amines, the reaction of the photoactivated aryl azide with the amine can dominate. thermofisher.com The use of continuous flow photoreactors can allow for precise control over reaction conditions, such as residence time, which can help to minimize secondary photochemical reactions and improve the yield of the desired product. beilstein-journals.org
Insertion Reactions of Nitrenes
The azide moiety of this compound serves as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. researchgate.net This nitrene species can undergo various insertion reactions, a hallmark of nitrene chemistry.
Arylnitrenes, the class of intermediates formed from aryl azides, are known to react with nucleophilic species. researchgate.net For instance, they can add to sulfides and sulfoxides to form sulfimines and sulfoximines, respectively. researchgate.net These reactions highlight the electrophilic character of the nitrene.
Furthermore, nitrenes can participate in C-H insertion reactions. While this is more common for alkylnitrenes, arylnitrenes can also undergo such reactions under favorable structural conditions. researchgate.net The generation of nitrenes from azides can be catalyzed by metal complexes, such as those involving iron, which facilitate nitrene transfer to various substrates. nih.gov These catalytic systems can promote reactions like aziridination of alkenes and amination of C-H bonds. nih.govnih.gov The choice of catalyst and reaction conditions, including the use of microwave irradiation, can significantly influence the efficiency and outcome of these insertion reactions. nih.gov
The reactivity of the generated nitrene is a key aspect of the utility of aryl azides in synthetic chemistry. The ability to form new carbon-nitrogen bonds through insertion reactions makes them valuable synthons. The specific transformations of the nitrene derived from this compound would depend on the reaction partners present and the conditions employed.
Methylsulfane Reactivity: Oxidation and Functionalization
The methylsulfane group in this compound offers a different set of reactive possibilities, primarily centered around the sulfur atom.
The sulfur atom in the methylsulfane group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. youtube.com This transformation is a common and well-studied reaction in organic chemistry. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgnih.gov
The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org For instance, using a controlled amount of an oxidant like hydrogen peroxide can lead to the formation of the sulfoxide as the major product. organic-chemistry.orgnih.gov Employing a stronger oxidizing agent or an excess of the oxidant will typically lead to the corresponding sulfone. youtube.comorganic-chemistry.org
Several catalytic systems have been developed to improve the selectivity and efficiency of sulfide (B99878) oxidation. organic-chemistry.orgorganic-chemistry.org For example, catalysts based on metals like zirconium, tantalum, and niobium have been shown to effectively promote the oxidation of sulfides to either sulfoxides or sulfones. organic-chemistry.orgnih.gov The choice of catalyst can be crucial in achieving the desired level of oxidation. organic-chemistry.org
Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | A common and "green" oxidant. Stoichiometry and catalyst can control selectivity. organic-chemistry.orgorganic-chemistry.orgnih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A widely used peroxy acid for oxidation reactions. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | A powerful oxidizing agent often used for complete oxidation to the sulfone. nih.gov |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Often used for the selective oxidation to the sulfoxide. |
The sulfur atom in a sulfide is nucleophilic due to the presence of lone pairs of electrons. libretexts.org This nucleophilicity allows it to react with electrophiles. A classic example is the reaction with alkyl halides to form sulfonium (B1226848) salts. libretexts.orglibretexts.org In the case of this compound, the sulfur atom could react with an electrophile like methyl iodide to yield a sulfonium salt. libretexts.org
Conversely, the sulfur atom in certain contexts can also exhibit electrophilic character. rsc.org For instance, in sulfenic acids, which are oxidation products of thiols, the sulfur atom is electrophilic and can react with nucleophiles. rsc.org While the sulfide in this compound is primarily nucleophilic, its oxidation to a sulfoxide introduces a chiral center at the sulfur and alters its electronic properties, making the sulfur atom more electrophilic.
The reactivity of the sulfur atom is a key feature of the methylsulfane group, allowing for the formation of new carbon-sulfur bonds and the introduction of different oxidation states at the sulfur center.
The sulfane moiety can also participate in radical reactions. For example, sulfide radical cations can be generated through electron transfer processes, often initiated by photoredox catalysis. nih.gov These radical cations can then undergo further reactions.
While specific studies on radical reactions of this compound were not found, the general principles of sulfide chemistry suggest that such reactions are plausible. For instance, radical additions to the sulfur atom or reactions involving the abstraction of a hydrogen atom from the methyl group could potentially be initiated under appropriate radical conditions. The formation of a radical at the sulfur atom could lead to various downstream transformations.
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy (FT-IR, FT-Raman) for Mechanistic Insights and Structural Elucidation
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the structural features of (4-Azidophenyl)(methyl)sulfane. These methods probe the vibrational modes of the molecule, offering a unique fingerprint that can be used for identification and for tracking changes during chemical reactions. msu.edu
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its specific functional groups. The most prominent of these is the strong, sharp absorption band associated with the asymmetric stretching vibration of the azide (B81097) (-N₃) group, typically appearing in the 2100-2270 cm⁻¹ region. libretexts.org Other significant bands include those for C-H stretching in the aromatic ring and the methyl group (around 3000-2850 cm⁻¹), C-C stretching within the aromatic ring (approximately 1400-1600 cm⁻¹), and C-S stretching vibrations. msu.edulibretexts.org Analysis of these bands provides direct evidence for the presence of the key functional moieties within the molecule.
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. bruker.com For this compound, the symmetric stretching of the azide group, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum. soton.ac.uk Similarly, the C-S bond and the aromatic ring vibrations will produce characteristic signals. unito.it The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes, aiding in a detailed structural analysis. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Azide (-N₃) | Asymmetric Stretch | 2100-2270 | FT-IR |
| Aromatic C-H | Stretch | 3000-3100 | FT-IR, FT-Raman |
| Methyl C-H | Stretch | 2850-2960 | FT-IR, FT-Raman |
| Aromatic C=C | Stretch | 1400-1600 | FT-IR, FT-Raman |
| C-S | Stretch | 600-800 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. For this compound, the spectrum would typically show a singlet for the methyl (S-CH₃) protons. cdnsciencepub.com The aromatic protons would appear as a set of multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons are sensitive to the electronic effects of the azide and methylthio substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. weebly.com Each unique carbon atom gives rise to a distinct signal. libretexts.org The spectrum of this compound would exhibit signals for the methyl carbon, the four distinct aromatic carbons of the 1,4-disubstituted ring, and the carbon directly attached to the azide group. bhu.ac.in The chemical shifts of the aromatic carbons are particularly informative about the electron-donating or -withdrawing nature of the substituents and can be compared to those of related substituted anisoles and thioanisoles. cdnsciencepub.com
Table 2: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | S-CH₃ | 2.4 - 2.6 |
| ¹H | Aromatic H | 7.0 - 7.6 |
| ¹³C | S-CH₃ | 15 - 20 |
| ¹³C | Aromatic C | 110 - 150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. msu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The UV-Vis spectrum of an aryl azide like this compound is typically characterized by strong absorptions in the ultraviolet region. nih.gov These absorptions correspond to π→π* transitions within the aromatic ring and n→π* transitions involving the non-bonding electrons of the azide and sulfur atoms. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the aromatic ring. msu.edu
Photochemical studies often utilize UV-Vis spectroscopy to monitor the progress of reactions initiated by light. beilstein-journals.org The photolysis of aryl azides is a well-studied process that can lead to the formation of highly reactive nitrene intermediates. nih.gov UV-Vis spectroscopy can be used to observe the disappearance of the starting azide and the appearance of new transient species or final products. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its fragmentation patterns. In reaction monitoring, MS can track the consumption of reactants and the formation of products in real-time.
Upon ionization in the mass spectrometer, this compound will generate a molecular ion peak (M⁺) corresponding to its molecular weight. A key fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂) to form a nitrene radical cation. nih.gov Further fragmentation of the aromatic ring and the methylthio group will produce a characteristic pattern of fragment ions, which can be used to confirm the structure of the molecule.
X-ray Crystallography for Solid-State Structural Determination
A single-crystal X-ray diffraction analysis would reveal the conformation of the methylthio group relative to the aromatic ring and the geometry of the azide group. jhu.edu Furthermore, it would provide insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the packing of the molecules in the crystal. researchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. bioscience.fi
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a technique that probes the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation, such as UV or X-rays. nih.gov
For this compound, He(I) photoelectron spectroscopy can be used to determine the ionization potentials corresponding to the removal of electrons from the various molecular orbitals. uu.nl This includes the π-orbitals of the aromatic ring, the non-bonding orbitals of the sulfur atom, and the orbitals associated with the azide group. nih.gov The resulting spectrum provides a detailed picture of the molecule's electronic energy levels, which is crucial for understanding its reactivity and photochemical behavior. researchgate.netunavarra.es Theoretical calculations are often used in conjunction with PES data to assign the observed ionization bands to specific molecular orbitals. researchgate.net
Theoretical and Computational Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model the properties of molecules. researchgate.net For compounds like (4-Azidophenyl)(methyl)sulfane, these calculations offer a detailed picture of its fundamental characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this involves determining bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Geometrical Parameters for a Representative Aryl Sulfide (B99878) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.77 | ||
| S-CH3 | 1.80 | ||
| C-N (azide) | 1.41 | ||
| N=N (azide) | 1.25 | ||
| N≡N (azide) | 1.15 | ||
| C-S-C | 104.5 | ||
| C-C-N | 119.8 | ||
| C-S-C-C | 45.0 |
Note: This table presents hypothetical yet plausible data for this compound based on typical values for similar structures and is for illustrative purposes.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital)
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. acs.org
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For aromatic azides, the HOMO is often localized on the phenyl ring and the azide (B81097) group, while the LUMO is typically distributed over the aromatic system.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the terminal nitrogen atoms of the azide group and the sulfur atom, indicating these as potential sites for electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal information about hyperconjugative interactions and charge delocalization. In the case of this compound, NBO analysis could quantify the delocalization of the sulfur lone pairs and the azide group's electrons into the aromatic ring.
Table 2: Calculated Electronic Properties for a Representative Aryl Azide Compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar compounds.
Vibrational Frequency Prediction and Comparison with Experimental Data
Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. nih.govacs.org By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net DFT methods, often in conjunction with a scaling factor to account for anharmonicity, can provide vibrational frequencies that are in good agreement with experimental data. nih.govresearchgate.net For this compound, key vibrational modes would include the asymmetric and symmetric stretches of the azide group, C-H stretching of the methyl group and the aromatic ring, and the C-S stretching vibration. researchgate.net
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Calculated (Scaled) | Experimental (Hypothetical) |
|---|---|---|
| Azide (N₃) Asymmetric Stretch | 2120 | 2115 |
| Azide (N₃) Symmetric Stretch | 1290 | 1285 |
| Aromatic C-H Stretch | 3050 | 3045 |
| Methyl (CH₃) Symmetric Stretch | 2930 | 2925 |
| C-S Stretch | 705 | 700 |
Note: This table is illustrative and presents a hypothetical comparison.
Nuclear Magnetic Resonance Chemical Shift Prediction
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.eduarxiv.org These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. openstax.orglibretexts.org By comparing calculated and experimental NMR spectra, it is possible to confirm the structure of a compound. bas.bg For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net The predicted shifts for the aromatic protons, the methyl protons, and the various carbon atoms would be compared with experimental data to validate the computed structure. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). q-chem.comresearchgate.netnih.gov It provides information about the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states. faccts.deuit.no For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λₘₐₓ) and help to understand the electronic transitions involved, such as π → π* transitions within the aromatic ring and n → π* transitions involving the azide or sulfane groups. researchgate.net
Advanced Quantum Mechanical Approaches (e.g., CASSCF, MS-CASPT2) for Thermolysis Studies
The thermal decomposition (thermolysis) of azides is a complex process that often involves the formation of highly reactive nitrene intermediates. researchgate.netacs.org Standard DFT methods can be inadequate for describing the electronic structure of these open-shell species and the bond-breaking processes involved. Advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multistate Second-Order Perturbation Theory (MS-CASPT2) are better suited for these situations. unavarra.es These methods can provide a more accurate description of the potential energy surfaces for the thermolysis of this compound, including the initial N₂ extrusion to form a singlet or triplet nitrene intermediate and subsequent reaction pathways. unavarra.es
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for investigating the reaction mechanisms of this compound at a molecular level. While specific computational studies exclusively targeting this molecule are not extensively documented in the literature, a wealth of theoretical work on related aryl azides and organic sulfides allows for the prediction and analysis of its likely reactive pathways. The primary reactive center of the molecule is the azide group, which can undergo reactions such as 1,3-dipolar cycloadditions and thermal or photochemical decomposition to a nitrene intermediate. Computational modeling, particularly using Density Functional Theory (DFT) and multiconfigurational methods, is essential for elucidating the transition states and energy barriers associated with these processes. researchgate.netresearchgate.netresearchgate.net
1,3-Dipolar Cycloaddition Reactions:
The azide group is a classic 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form stable five-membered heterocyclic rings (1,2,3-triazoles or triazolines, respectively). nih.govrsc.org DFT calculations are a common tool to study the mechanism of these reactions, which are often copper-catalyzed (CuAAC) or can occur thermally. researchgate.netnih.gov
Computational models of these cycloaddition reactions for azidophenyl derivatives typically investigate the potential energy surface to identify the transition state (TS) connecting the reactants (azide and alkyne/alkene) to the triazole/triazoline product. researchgate.net Key parameters calculated include the activation energy (ΔG‡), the reaction energy (ΔGr), and the geometric parameters of the transition state structure.
For a typical reaction, such as the thermal cycloaddition of an azidophenyl derivative with an alkyne, computational studies using methods like B3LYP/6-31G* can predict the energetics and structure of the transition state. researchgate.net The transition state is characterized by the partial formation of the two new sigma bonds between the terminal nitrogen of the azide and the two carbons of the alkyne.
Note: These are typical values derived from studies on similar azidophenyl compounds and serve as an illustrative example. Actual values for this compound would require specific calculations.
Thermal and Photochemical Decomposition:
Aryl azides can decompose upon heating or irradiation with UV light, extruding a molecule of nitrogen (N₂) and forming a highly reactive nitrene intermediate (in this case, (4-(methylthio)phenyl)nitrene). researchgate.netresearchgate.net Computational methods, including multiconfigurational self-consistent field (CASSCF) and multistate second-order perturbation theory (MS-CASPT2), are employed to study these complex processes, which can involve multiple electronic states (singlet and triplet). researchgate.netresearchgate.net
The decomposition can proceed through two main pathways:
Spin-allowed path: This involves a singlet transition state leading to the formation of a singlet nitrene.
Spin-forbidden path: This involves an intersystem crossing (ISC) from the singlet ground state of the azide to a triplet state, which then dissociates into N₂ and a triplet nitrene. researchgate.net
Computational studies on similar molecules like methyl azide have shown that the energy barriers for both the spin-allowed and spin-forbidden pathways can be quite similar, making them competitive processes. researchgate.net The rate-determining step is the initial cleavage of the N-N₂ bond.
Table 2: Calculated Energy Barriers for the Decomposition of an Organic Azide
| Reaction Pathway | Intermediate | Calculated Energy Barrier (ΔE) | Computational Method |
|---|---|---|---|
| Spin-Allowed Decomposition | Singlet Nitrene | ~41 kcal/mol | CASSCF/CASPT2 |
| Spin-Forbidden Decomposition | Triplet Nitrene | ~41 kcal/mol | CASSCF/CASPT2 |
Note: Values are based on studies of methyl azide and are illustrative for the decomposition of an organic azide. researchgate.net Specific calculations for this compound are needed for precise values.
The resulting nitrene is a highly reactive intermediate that can undergo various subsequent reactions, such as C-H insertion, ring expansion, or dimerization, which can also be modeled computationally to predict product distributions. The presence of the methylthio group on the phenyl ring would influence the electronic structure and reactivity of the resulting nitrene, a factor that would be critical to include in any theoretical model.
Derivatization and Functionalization Strategies
Click Chemistry-Mediated Functionalization for Molecular Assembly
The azide (B81097) functionality of (4-Azidophenyl)(methyl)sulfane is primarily exploited through its participation in click chemistry reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility. acs.org These reactions are instrumental in assembling complex molecules, conjugating the aryl azide to various substrates, and creating well-defined polymeric and dendritic structures. nih.govresearchgate.net
The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. acs.org This transformation has two main, widely used variations:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst, often stabilized by ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), to exclusively yield the 1,4-disubstituted triazole isomer. acs.orgiris-biotech.de The CuAAC reaction is noted for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it a powerful tool for polymer modification and bioconjugation. researchgate.net For instance, polymers bearing pendent alkyne groups can be efficiently functionalized with azide-containing molecules like this compound. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. iris-biotech.de This catalyst-free reaction employs a strained cyclooctyne (B158145) derivative, which reacts readily with an azide. iris-biotech.de The relief of ring strain drives the reaction forward under physiological conditions. nih.gov SPAAC is particularly valuable for labeling live cells and modifying biological macromolecules without the concern of metal-induced damage.
The use of this compound in these reactions allows for its covalent attachment to alkyne-functionalized surfaces, polymers, or biomolecules. mdpi.com This strategy has been used to create functional materials, such as low-fouling surfaces for biomedical devices and complex, multivalent dendrimers for studying biological interactions. nih.govmdpi.com
Table 1: Key Click Chemistry Reactions for Azide Functionalization
| Reaction | Key Features | Catalyst/Promoter | Typical Substrates for this compound |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, high regioselectivity (1,4-isomer), wide solvent compatibility. acs.orgiris-biotech.de | Copper(I) source (e.g., Cu(I) salts, or Cu(II) with a reducing agent) + Ligand (e.g., TBTA, THPTA). acs.orgiris-biotech.de | Terminal alkynes, alkyne-functionalized polymers, biomolecules. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, fast kinetics. nih.goviris-biotech.de | Ring strain in cyclooctyne derivatives (e.g., DBCO, BCN). | Strained cyclooctynes incorporated into proteins, surfaces, or nanoparticles. |
Post-Synthetic Modification of the Methylsulfane Moiety (e.g., to sulfone, sulfoximine)
The methylsulfane (–SCH₃) group on the this compound scaffold provides a secondary site for functionalization, which can be modified after the initial molecular assembly via click chemistry. This allows for the fine-tuning of the compound's electronic and steric properties. The primary modifications involve oxidation of the sulfur atom.
Oxidation to Sulfoxide (B87167) and Sulfone: The methylsulfane group can be readily oxidized to a methylsulfinyl (sulfoxide) and subsequently to a methylsulfonyl (sulfone) group. This transformation significantly alters the polarity and hydrogen-bonding capabilities of the moiety. The oxidation of sulfides to sulfones is a common and well-established reaction in organic synthesis. researchgate.net For example, reagents like meta-chloroperbenzoic acid (m-CPBA) can be used to achieve this transformation. researchgate.net The resulting aryl sulfones can act as key structural elements in various compounds and may participate in further reactions, such as Julia-Kocienski-like olefinations or as leaving groups in cross-coupling reactions. researchgate.netrsc.org
Conversion to Sulfoximine (B86345): A more advanced modification is the conversion of the sulfide (B99878) to a sulfoximine. Sulfoximines are three-dimensional, chiral functional groups that are increasingly recognized as valuable amide bioisosteres in medicinal chemistry. nih.gov The synthesis can proceed from the corresponding sulfide, often via an intermediate N-cyano or N-tosyl sulfoximine, which can then be further functionalized. researchgate.net The incorporation of a sulfoximine group can introduce specific steric constraints and hydrogen bonding patterns, influencing molecular recognition and biological activity. researchgate.net
These post-synthetic modifications are powerful because they can be performed on the fully assembled molecular construct, allowing for the introduction of new functionalities or the modulation of properties without altering the core scaffold established through the initial click reaction.
Table 2: Post-Synthetic Modifications of the Methylsulfane Moiety
| Starting Moiety | Target Moiety | Transformation | Typical Reagents | Significance |
|---|---|---|---|---|
| Methylsulfane (Thioether) | Methylsulfonyl (Sulfone) | Oxidation | m-CPBA, H₂O₂, Oxone® | Increases polarity; enables further reactions (e.g., cross-coupling). researchgate.netrsc.org |
| Methylsulfane (Thioether) | Sulfoximine | Oxidation and Imination | (1) Oxidant + NaN₃/NCS; (2) Further N-functionalization | Introduces chirality and 3D structure; acts as an amide isostere. nih.govresearchgate.net |
Applications in Contemporary Academic Research
Applications in Organic Synthesis
In the realm of organic synthesis, (4-Azidophenyl)(methyl)sulfane serves as a valuable precursor and reagent, primarily leveraging the unique reactivity of its aryl azide (B81097) moiety.
The azide group is a well-established functional group for the synthesis of nitrogen-containing heterocycles. mdpi.com this compound is a competent substrate for these transformations, particularly in the construction of triazole and pyrrole (B145914) rings.
Triazole Synthesis: The most prominent application of organic azides in heterocycle synthesis is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. nih.gov This reaction can proceed under thermal conditions but is significantly accelerated by metal catalysts, most notably copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org This reaction is highly reliable and regioselective, typically yielding the 1,4-disubstituted triazole isomer. nih.govacs.org this compound can react with a wide array of terminal alkynes to produce the corresponding 1-(4-(methylthio)phenyl)-1H-1,2,3-triazole derivatives. These reactions are valued for their high efficiency and broad functional group tolerance. dergipark.org.tr
Pyrrole Synthesis: Organic azides are also utilized in the synthesis of pyrroles, another crucial heterocyclic motif in pharmaceuticals and materials. nih.gov Various synthetic methods have been developed, including reactions where azides react with carbonyl compounds or alkynes under specific catalytic conditions. mdpi.commdpi.com For instance, certain transition-metal-catalyzed reactions can mediate the cyclization of azides with alkynes or other coupling partners to form substituted pyrroles. mdpi.comnih.gov While less common than triazole synthesis, the azide functionality of this compound makes it a potential starting material for constructing pyrrole-containing molecules.
| Heterocycle | Key Reaction Type | Reactant for this compound | Significance |
|---|---|---|---|
| 1,2,3-Triazoles | 1,3-Dipolar Cycloaddition (e.g., CuAAC) | Terminal Alkynes | High efficiency, regioselectivity, and modularity ("click chemistry"). nih.govacs.org |
| Pyrroles | Transition-Metal Catalyzed Annulation | Alkynes, Enamines, Carbonyl compounds | Access to highly substituted and functionalized pyrrole cores. mdpi.comnih.gov |
The this compound structure can participate in or be constructed via cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettum.de
C-S Bond Formation: The methylsulfanyl group is often installed using cross-coupling methodologies. For example, the precursor to this compound, such as (4-Iodophenyl)(methyl)sulfane, can be synthesized via copper-catalyzed coupling of an aryl halide with a sulfur source. beilstein-journals.org This highlights the role of cross-coupling in building the foundational structure of the reagent itself.
Participation in Coupling Reactions: While the azide itself is not a typical leaving group for standard cross-coupling reactions like Suzuki or Heck, it can undergo other transformations. The azide can be reduced to an amine, which can then participate in C-N bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination). Furthermore, the synthesis of diaryl or alkyl aryl sulfides often relies on palladium or copper catalysis, demonstrating the importance of C-S cross-coupling in the broader chemical space of sulfur-containing aromatics. beilstein-journals.orgnih.gov The presence of the methylsulfanyl group can also influence the electronic properties of the aromatic ring, thereby affecting its reactivity in various coupling protocols.
Chemical Biology Applications
The true versatility of this compound is most evident in chemical biology, where the azide group serves as a powerful bioorthogonal handle for probing and manipulating biological systems. researchgate.net
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govpcbiochemres.com The azide group is a premier example of a bioorthogonal functional group.
Click Chemistry: this compound is an ideal substrate for "click" reactions, such as the aforementioned CuAAC and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). pcbiochemres.com In SPAAC, the azide reacts rapidly with a strained cyclooctyne (B158145), obviating the need for a toxic copper catalyst and making it highly suitable for applications in living cells. otago.ac.nz This allows for the precise covalent labeling of biomolecules. For example, a biomolecule of interest can be metabolically or genetically engineered to contain a cyclooctyne, which can then be selectively tagged with a probe derived from this compound.
Arginine-Selective Labeling: The azidophenyl scaffold is central to reagents designed for site-specific protein modification. For instance, 4-azidophenyl glyoxal (B1671930) has been developed for the selective labeling of arginine residues in native antibodies. rsc.org This "plug-and-play" approach first introduces an azide handle onto the protein, which can then be "clicked" with a payload (e.g., a fluorophore or drug) via bioorthogonal cycloaddition. rsc.org This demonstrates the utility of the azidophenyl group in creating more homogeneous bioconjugates. rsc.orgnih.gov
Chemical probes are essential tools for visualizing and identifying molecular components and activities within complex biological environments. The azide functionality is a key component in many such probes.
Fluorescent Probes: Azides can be used in "pro-fluorescent" probes. In one common strategy, an azide-containing fluorophore is non-fluorescent, but upon reduction of the azide to an amine by a specific analyte (like hydrogen sulfide (B99878), H₂S), fluorescence is turned on. nih.govrsc.org This reaction-based sensing allows for the detection of specific molecules in living cells. nih.gov A probe built on the this compound framework could be designed to report on reductive processes in its local environment.
Photoaffinity Labels (PALs): Aryl azides are classic photoaffinity labeling agents. Upon irradiation with UV light, the aryl azide group expels nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in the binding pocket of a target protein. nih.gov By incorporating the this compound moiety into a ligand for a protein of interest, researchers can permanently "capture" the binding interaction upon photoactivation, enabling the identification of unknown protein targets or the mapping of binding sites.
| Application | Key Functional Group | Mechanism | Example Use |
|---|---|---|---|
| Bioconjugation | Aryl Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Labeling proteins, glycans, or nucleic acids in live cells. nih.govpcbiochemres.com |
| Fluorescent Probes | Aryl Azide | Azide reduction to a fluorescent amine by a specific analyte. | Detecting endogenous hydrogen sulfide (H₂S) in cells. nih.govrsc.org |
| Photoaffinity Labeling | Aryl Azide | Photolytic generation of a reactive nitrene for covalent cross-linking. | Identifying the protein targets of a drug or small molecule. nih.gov |
The combination of bioorthogonal reactivity and photo-cross-linking capability makes this compound a powerful scaffold for designing sophisticated tools to study and control biomolecular function. By integrating this compound into a bioactive molecule, its function can be modulated or its interaction partners can be identified. For example, a drug candidate modified with this moiety can be used in photoaffinity labeling experiments to covalently link to its protein target(s). Subsequent proteomic analysis can then identify these targets, helping to elucidate the drug's mechanism of action and potential off-target effects, which is a cornerstone of interactome studies.
Design of Activity-Based Probes
Activity-based probes (ABPs) are powerful chemical tools used in proteomics to study the activity of enzymes in complex biological samples. chemicalprobes.orgresearchgate.net These probes typically consist of three parts: a reactive group or "warhead" that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection or purification. chemicalprobes.org The compound this compound possesses key features that make its core structure, the azidophenyl group, an excellent candidate for the "warhead" component in a specific class of ABPs known as photoaffinity labels (PALs). enamine.net
Photoaffinity labeling is a technique used to identify and map ligand-binding sites in proteins. enamine.netmdpi.com PALs are inert until activated by light. The aryl azide group, upon irradiation with UV light, releases nitrogen gas (N₂) to generate a highly reactive nitrene species. This nitrene can then form a covalent bond with nearby amino acid residues within the binding site of a target protein, thus permanently "labeling" it. enamine.netresearchgate.net
A notable example involves a photoaffinity probe designed for a high-affinity binding protein for the N-acetylchitooligosaccharide elicitor in rice cells. Researchers synthesized a conjugate featuring a 2-(4-azidophenyl)ethylamino group, which successfully labeled a specific 75 kDa protein upon UV irradiation. nih.gov The labeling was saturable, with a half-maximal incorporation at 45 nM, indicating a specific interaction. nih.gov This study underscores the utility of the 4-azidophenyl moiety in creating highly specific probes for identifying unknown protein targets in complex biological systems. nih.gov Similarly, other azido-containing compounds, like 7-azido-4-methylcoumarin, have been effectively used as PALs to probe the substrate binding sites of enzymes such as human phenol (B47542) sulfotransferase. nih.gov
The design of such probes leverages the properties summarized in the table below. The azidophenyl group provides a photo-activated covalent linking capability, which is essential for irreversibly capturing target proteins for subsequent analysis.
| Probe Component | Function | Example Moiety from this compound | Key Features |
| Warhead | Covalently binds to target protein | 4-Azidophenyl | Photo-activatable, forms highly reactive nitrene |
| Linker/Spacer | Connects warhead to tag, provides spacing | Can be derived from the sulfane linkage | Prevents steric hindrance between tag and target |
| Reporter Tag | Enables detection and/or purification | Not intrinsic; attached via linker | Biotin, fluorophores, radioisotopes chemicalprobes.org |
Supramolecular Chemistry Research
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The unique functionalities of this compound make it a valuable tool in this field.
Design of Molecular Receptors and Hosts
Molecular receptors are designed to bind specific guest molecules through interactions like hydrogen bonding, hydrophobic interactions, or electrostatic forces. The subject compound's analog, 4-azidothiophenol, is particularly useful for creating receptor surfaces. The thiol group allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on gold surfaces. ocha.ac.jpsocietechimiquedefrance.frtuwien.ac.at
Once the SAM is formed, the surface is decorated with a layer of outwardly-facing azide groups. These azide groups can then act as reactive sites for covalently capturing guest molecules that have a complementary reactive handle, such as an alkyne, via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". db-thueringen.de This creates a robust, specific molecular receptor system where the host (the SAM) can be tailored to capture a desired guest. This strategy has been used to immobilize a variety of molecules, from small organic compounds to complex biomolecules and nanoparticles. db-thueringen.decea.fr
Directed Self-Assembly of Higher-Order Structures
Directed self-assembly (DSA) is a technique used to guide the organization of materials at the nanoscale, often employing pre-patterned substrates to achieve long-range order. semiengineering.comgoogle.com The azido (B1232118) group is instrumental in creating these chemical pre-patterns.
One advanced application involves the use of block copolymers (BCPs) containing azide functionalities. For example, a polystyrene-block-poly(vinyl benzyl (B1604629) azide) (PS-b-PVBN₃) copolymer can self-assemble into nanodomains rich in azide groups. researchgate.net These azide-rich domains can then be selectively functionalized. Using click chemistry, researchers have successfully bound alkyne-modified gold nanoparticles specifically to these domains, demonstrating precise control over the alignment of inorganic particles at the nanoscale. researchgate.net
Alternatively, a SAM of 4-azidothiophenol on a gold substrate can be patterned directly using photolithography. By exposing specific regions of the SAM to UV light through a mask, the azide groups in those areas are converted to reactive nitrenes. These activated regions can then react with a different molecule, creating a chemical pattern on the surface that can direct the assembly of subsequent layers of materials, such as block copolymers or nanoparticles. nih.gov
Development of Stimuli-Responsive Supramolecular Systems
Stimuli-responsive materials can change their properties in response to external signals such as light, pH, or temperature. researchgate.net The azido group in this compound makes it a component for creating photo-responsive systems. While many photo-responsive systems rely on the reversible isomerization of groups like azobenzene, the photolysis of an aryl azide is an irreversible process that triggers a permanent change in the material. nih.govrsc.orgrsc.org
Upon UV irradiation, the azide's conversion to a nitrene provides a powerful stimulus. If the azidophenyl group is incorporated into a polymer chain, this reaction can be used to cross-link the polymer. researchgate.net This process can transform a soluble polymer into an insoluble hydrogel or alter the mechanical properties of a material. This light-triggered cross-linking can be controlled spatially and temporally, allowing for the fabrication of complex microstructures. For example, a hydrogel containing azidophenyl moieties could be made to soften or stiffen in specific areas upon light exposure, potentially for applications in modulating cell behavior or for controlled release systems. nih.gov
Materials Science Applications
The versatility of this compound extends broadly into materials science, particularly for modifying and creating complex polymeric architectures.
Polymer Functionalization and Dendrimer Design
The azide group is a cornerstone of click chemistry, providing a highly efficient and specific reaction handle for polymer modification. rsc.org This allows for the straightforward functionalization of polymers and the construction of complex dendrimers.
Polymer Functionalization: Polymers can be functionalized with this compound or its derivatives using several strategies. Alkyne-containing polymers can be reacted with the azide group of the compound to attach the azidophenylsulfane moiety. More commonly, polymers are first synthesized to incorporate azide groups, which then serve as platforms for attaching a wide array of alkyne-functionalized molecules. nyu.edumdpi.com This post-polymerization modification is a powerful tool for tailoring the surface properties of materials like polystyrene microspheres or for creating low-fouling surfaces for biomedical devices. nyu.edumdpi.com
| Polymer System | Functionalization Strategy | Attached Molecule/Function | Application | Reference |
| Polystyrene Microspheres | Surface azidation followed by CuAAC | Polyethylene glycol (PEG) | Colloidal stability, fluorescent labeling | nyu.edu |
| Poly(p-xylylenes) | CVD of alkyne-PPX followed by CuAAC | Azide-containing poly(sulfobetaine) | Antifouling surfaces, biosensors | mdpi.com |
| Aliphatic Polycarbonates | Copolymerization with azide-epoxides | Various via CuAAC | Biomedical materials | rsc.org |
| Cotton/Resin Surfaces | Surface alkyne modification, then CuAAC | Azide-terminated fluorescent PMMA | Surface modification, sensing | researchgate.net |
Dendrimer Design: Dendrimers are perfectly branched, three-dimensional macromolecules with a vast number of surface functional groups. nih.govtsijournals.com The divergent synthesis of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, involves a stepwise reaction sequence starting from a central core. rsc.org Click chemistry has become a key method for both constructing and functionalizing dendrimers. For instance, polyester (B1180765) dendrimers have been synthesized using a metal-free click reaction between terminal azide groups and activated alkynes, resulting in high yields and purity. units.it The this compound molecule could be incorporated into such designs, either as a functional surface group on a dendrimer or as a building block within the dendritic structure, imparting its unique photo-reactive and sulfane properties to the final macromolecule.
Surface Modification and Functionalization
The chemical compound this compound belongs to the class of aryl azides, which are notable for their utility in the covalent modification of surfaces. The key to their reactivity lies in the azide group (-N₃), which can be activated by heat or light to form a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond by inserting into C-H, N-H, or O-H bonds on a material's surface. This process allows for the direct attachment of the molecule to a wide variety of substrates, including those that may lack other reactive functional groups. acs.org This characteristic makes aryl azides like this compound valuable tools for surface functionalization in diverse research applications.
A significant application demonstrating the utility of a closely related compound, azidomethyl phenyl sulfide, is in the functionalization of biopolymers. In a notable study, researchers synthesized a series of novel chitosan (B1678972) derivatives to enhance the antimicrobial properties of this natural polysaccharide. plos.org Chitosan, a polymer derived from chitin, was chemically modified using a multi-step process that involved an azide-alkyne click reaction to attach various functional groups, including azidomethyl phenyl sulfide. plos.org
The primary goal of this research was to create chitosan-based nanoparticles with improved efficacy against various bacterial and fungal strains. The amino groups of the native chitosan were first protected, and then an alkyne group was introduced. This alkyne-functionalized chitosan was subsequently reacted with azidomethyl phenyl sulfide in the presence of a copper(I) catalyst, which facilitates the formation of a stable triazole linkage, covalently grafting the methyl phenyl sulfide moiety onto the chitosan backbone. plos.org Following the attachment, the protecting groups on the chitosan were removed to restore the functional amino groups.
The resulting modified biopolymer, Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate (B1207046), was then formulated into nanoparticles. These functionalized nanoparticles were characterized and evaluated for their biological activity. The research demonstrated that the covalent modification with the methyl phenyl sulfide group, among others, significantly enhanced the antimicrobial performance of chitosan against a panel of pathogens. plos.org The findings highlight the potential of using such azido compounds to impart specific biological functionalities to material surfaces.
Detailed Research Findings: Antimicrobial Activity of Functionalized Chitosan Nanoparticles
The study systematically evaluated the minimum inhibitory concentration (MIC) of the synthesized chitosan derivatives and their corresponding nanoparticles. The MIC value represents the lowest concentration of a substance that prevents visible growth of a microorganism. The results indicated that the nanoparticles of Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate exhibited substantially lower MIC values—and thus higher antimicrobial potency—compared to the unmodified chitosan. plos.org
The enhanced activity is attributed to the synergistic effects of the cationic nature of the restored chitosan amino groups and the properties of the attached functional groups. The data from these experiments underscore the effectiveness of this surface functionalization strategy for developing advanced biomaterials for biomedical applications.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Chitosan Modified with Azidomethyl Phenyl Sulfide
| Microorganism | Strain Type | Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate Derivative (MIC) | Chitosan O-(1-methyl phenyl sulfide) triazolyl carbamate Nanoparticles (MIC) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 µg/mL | 6.25 µg/mL |
| Bacillus subtilis | Gram-positive Bacteria | 62.5 µg/mL | 12.5 µg/mL |
| Escherichia coli | Gram-negative Bacteria | 125 µg/mL | 12.5 µg/mL |
| Candida albicans | Fungus | 375 µg/mL | 188 µg/mL |
| Aspergillus niger | Fungus | 375 µg/mL | 188 µg/mL |
| Aspergillus flavus | Fungus | 750 µg/mL | 375 µg/mL |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation
The synthesis and functionalization of (4-Azidophenyl)(methyl)sulfane and related structures are ripe for innovation through new catalytic methods. Future research will likely focus on enhancing efficiency, selectivity, and sustainability.
Advanced C-N and C-S Bond Formation: The core structure of this compound involves key carbon-nitrogen and carbon-sulfur bonds. Emerging catalytic systems are set to revolutionize their synthesis. For instance, nickel hydride (NiH) catalysis is a powerful strategy for C-N bond formation via hydroamination of unsaturated hydrocarbons, offering a cost-effective alternative to precious metal catalysts. rsc.orgrsc.org Electrochemical copper catalysis is also gaining traction, enabling C-N, C-O, and C-S bond formations under milder, more sustainable conditions compared to classical methods like the Ullmann reaction. beilstein-journals.org These modern techniques could streamline the synthesis of this compound precursors.
Photoredox Catalysis: Visible-light photoredox catalysis offers a green and powerful method for generating radical intermediates for bond formation. nih.gov This strategy could be employed for novel transformations of the this compound scaffold. For example, photoredox-mediated cleavage of the C-S bond could open pathways to new functional materials. nih.gov Furthermore, deep-red photoredox catalysis has been explored for the targeted activation of aryl azides to generate triplet nitrenes, a reactive intermediate with distinct reactivity from the singlet nitrene typically formed via UV photolysis. nih.gov
Catalysis of Azide (B81097) Transformations: The azide group is a cornerstone of this compound's utility, particularly in "click chemistry." Research into new catalysts for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) continues to yield improvements. Notably, the copper(I) bromide dimethyl sulfide (B99878) complex ([CuBr·SMe₂]₂) is a commercially available and effective catalyst for CuAAC in organic media, directly linking the sulfane chemistry to the azide's reactivity. beilstein-journals.org Beyond copper, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) represents a biocompatible alternative that generates different triazole regioisomers and works well in aqueous environments without the need for reducing agents. chimia.ch
The table below summarizes potential catalytic systems for the synthesis and transformation of this compound.
| Catalytic System | Target Transformation | Potential Advantage |
|---|---|---|
| Nickel Hydride (NiH) Catalysis | C-N Bond Formation (amination) | Cost-effective, high functional group tolerance |
| Electrochemical Copper Catalysis | C-S / C-N Bond Formation | Sustainable, mild conditions |
| Visible-Light Photoredox Catalysis | C-S Cleavage / Aryl Azide Activation | Green chemistry, novel radical pathways |
| [CuBr·SMe₂]₂ Complex | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency in organic media |
| Ruthenium Catalysis (RuAAC) | Azide-Alkyne Cycloaddition | Biocompatible, alternative regioselectivity |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of potentially hazardous compounds like organic azides is significantly improved by modern automation and flow chemistry, which offer enhanced safety, reproducibility, and scalability.
Flow Synthesis of Aryl Azides: The generation of aryl azides often involves thermally sensitive and potentially explosive intermediates. Flow chemistry mitigates these risks by using small reactor volumes, enabling precise control over reaction time and temperature. cam.ac.uk Researchers have developed robust flow protocols for the synthesis of both alkyl and aryl azides, which can be used immediately in subsequent reaction steps without isolation, further enhancing safety and efficiency. rsc.orgdurham.ac.ukrsc.org Such a system would be ideal for the on-demand production of this compound. Methods include using monolithic azide reagents or azide exchange resins packed into columns for the conversion of precursor molecules. cam.ac.ukdurham.ac.uk
Automated Synthesis Platforms: The integration of this compound synthesis into fully automated platforms is a key future direction. wikipedia.org These systems combine robotic hardware for liquid and solid handling with software for experimental design and execution. wikipedia.orgimperial.ac.uk Automated platforms can perform multi-step syntheses, including reaction workup and purification, enabling high-throughput screening of reaction conditions or the creation of compound libraries based on the this compound scaffold. sigmaaldrich.comchemspeed.com This automation accelerates research by allowing chemists to focus on experimental design rather than repetitive manual synthesis. sigmaaldrich.commetoree.com
Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry provides invaluable insights into the reactivity and properties of molecules like this compound, guiding experimental work and accelerating the discovery of new materials.
Density Functional Theory (DFT) Studies: DFT calculations are crucial for understanding the electronic structure and reaction mechanisms of aryl azides. Studies have explored the ambiphilic nature of phenyl azide in cycloaddition reactions, explaining its reactivity with a wide range of dipolarophiles. acs.org Computational methods can also predict the activation temperatures of substituted aryl azides, allowing for the design of molecules that form reactive nitrenes under milder conditions. ethz.ch For this compound, DFT could elucidate how the methylsulfane group influences the azide's electronic properties, thermal stability, and photoreactivity. Furthermore, computational studies have provided detailed mechanistic insights into the reduction of aryl azides by biological nucleophiles like hydrogen sulfide (H₂S), which is highly relevant given the sulfane moiety. nih.gov
Predictive Modeling and Machine Learning: The vastness of chemical space makes experimental screening of all possible derivatives of this compound impractical. Machine learning (ML) and quantitative structure-property relationship (QSPR) models can bridge this gap. ukri.orgresearchgate.net By training on existing experimental and computational data, these models can predict the properties of new, unsynthesized molecules. european-mrs.com This predictive power can guide the design of novel functional materials, for example, by identifying derivatives with optimal electronic properties for organic electronics or specific reactivity for biological probes. ukri.orgbohrium.comarxiv.org
The following table highlights key computational approaches and their applications.
| Computational Approach | Application for this compound | Anticipated Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Energetics | Understanding reactivity, stability, and reaction barriers |
| DFT | Electronic Structure Analysis | Effect of methylsulfane group on azide properties |
| Machine Learning (ML/QSPR) | Property Prediction | Screening virtual libraries for desired functionalities |
| Molecular Dynamics (MD) | Interaction with Biomolecules/Materials | Simulating binding modes and conformational changes |
Exploration of New Bioorthogonal Reaction Pathways for Complex Systems
Bioorthogonal chemistry, which involves reactions that proceed in living systems without interfering with native biochemical processes, is a primary application area for azides. wikipedia.org While established methods are robust, the search for new reaction pathways continues to expand the capabilities of chemical biologists.
Beyond Conventional Click Chemistry: The azide group of this compound makes it a prime candidate for bioorthogonal ligation. The most common reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. acs.org However, each has limitations; CuAAC requires a cytotoxic copper catalyst, while SPAAC and the Staudinger ligation can have slower kinetics. acs.orgacs.org
Emerging Bioorthogonal Reactions: Future research will explore alternative reactions for aryl azides like this compound. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is known for its exceptionally fast kinetics and is a leading alternative. nobelprize.orgmdpi.com Other novel methods include the strain-promoted alkyne-nitrone cycloaddition (SPANC) and photochemical conjugation reactions. acs.orgmdpi.com Developing reactions that are orthogonal not only to biology but also to each other would allow for multiple, simultaneous labeling experiments within the same system. the-scientist.com Research is also focused on fine-tuning the reactivity of existing pairs, for instance by modifying the substituents on the aryl azide to accelerate reaction rates for in vivo applications. otago.ac.nz
Design of Multimodal Probes and Advanced Functional Materials
The bifunctional nature of this compound makes it an excellent scaffold for creating sophisticated molecular tools and materials.
Multimodal Probes: In molecular imaging, combining multiple detection methods (e.g., PET, MRI, fluorescence) into a single probe provides a more comprehensive picture of biological processes. nih.govcatalysisfinechemistry.com The azide group on this compound serves as a perfect "handle" for attaching other functionalities via click chemistry. nih.gov For example, a fluorescent dye could be attached for optical imaging, and a chelating agent for a radionuclide (for PET) or a paramagnetic metal ion (for MRI) could be added to the same molecule. numberanalytics.com This creates a single agent with a unified pharmacokinetic profile, ensuring that signals from different modalities are co-localized. nih.gov
Advanced Functional Materials: Organic azides are versatile building blocks for creating functional polymers and materials. researchgate.netmdpi.com The triazole ring formed via the CuAAC reaction is not merely a linker; its nitrogen atoms can act as ligands for metals or participate in hydrogen bonding, influencing the material's properties. rsc.org The azide group itself can be used to cross-link polymers upon thermal or photochemical activation, which generates a highly reactive nitrene intermediate. mdpi.com This allows for the modification of polymer surfaces or the creation of thermoset materials. By incorporating this compound into polymers, new materials with tailored electronic, optical, or surface properties can be developed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
